tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
CAS No.: 1803610-77-6
Cat. No.: VC2599470
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate - 1803610-77-6](/images/structure/VC2599470.png)
Specification
CAS No. | 1803610-77-6 |
---|---|
Molecular Formula | C13H26N2O4 |
Molecular Weight | 274.36 g/mol |
IUPAC Name | tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16) |
Standard InChI Key | WRJMUGGWRCHVFD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN |
Introduction
Physical and Chemical Properties
Structural Characteristics
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate contains several key functional groups, including a tert-butyloxycarbonyl (Boc) protected amine, an oxane (tetrahydropyran) ring, and a primary aminoethoxy side chain. The structural characteristics of this compound can be described through various chemical notations:
Identifier | Value |
---|---|
IUPAC Name | tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate |
Molecular Formula | C₁₃H₂₆N₂O₄ |
Molecular Weight | 274.36 g/mol |
SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN |
InChI | InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16) |
InChIKey | WRJMUGGWRCHVFD-UHFFFAOYSA-N |
The molecule features a central oxane ring with a substituted methyl group bearing the tert-butyloxycarbonyl-protected amine, and a 2-aminoethoxy group attached to the carbon at position 4 of the oxane ring. This structural arrangement contributes to its chemical reactivity and potential biological interactions.
Physicochemical Properties
The following table summarizes the key physicochemical properties of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate:
Property | Value |
---|---|
Physical State | Not specified in available data |
Melting Point | Not available (N/A) |
Boiling Point | Not available (N/A) |
Density | Not available (N/A) |
Flash Point | Not available (N/A) |
Solubility | Not specifically documented, but likely soluble in common organic solvents based on structure |
The compound contains multiple reactive sites that can participate in various chemical transformations:
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The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions to reveal a secondary amine.
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The primary amine on the aminoethoxy side chain can participate in nucleophilic reactions.
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The oxane ring provides a rigid scaffold that influences the three-dimensional arrangement of the functional groups.
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride salt of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate (CAS: 2408973-03-3) is a significant derivative with a molecular formula of C₁₃H₂₇ClN₂O₄ and a molecular weight of 310.82 g/mol . This salt form is formed by protonation of the primary amine on the aminoethoxy side chain.
The hydrochloride salt offers several advantages compared to the free base:
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Enhanced aqueous solubility
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Improved stability for storage and handling
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More consistent physical properties
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Potentially different pharmacokinetic profile if used in biological studies
Structural Analogs
Several structural analogs of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate exist, including:
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tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate: A related compound with a different substitution pattern on the oxane ring .
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tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate (CAS: 2152290-49-6): Another structural analog with a hydroxymethyl group at position 3 of the oxane ring instead of an aminoethoxy group at position 4.
These structural analogs may share similar chemical properties but potentially exhibit different biological activities due to the variations in their spatial arrangement and functional groups.
Analytical Methods and Characterization
The characterization of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate can be accomplished through various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the structural arrangement of the compound. Key signals would include:
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tert-butyl group protons (typically around 1.4-1.5 ppm)
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Oxane ring protons
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Methylene protons adjacent to the amine groups
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Carbamate carbonyl carbon (typically around 155-160 ppm in ¹³C NMR)
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 274.36, corresponding to the molecular formula C₁₃H₂₆N₂O₄ .
Chromatographic Methods
High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with suitable detection methods can be employed for purity determination and quantitative analysis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate in various matrices.
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